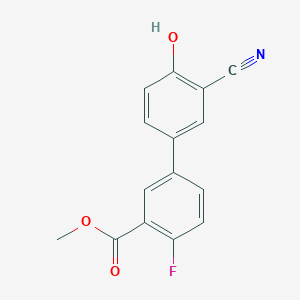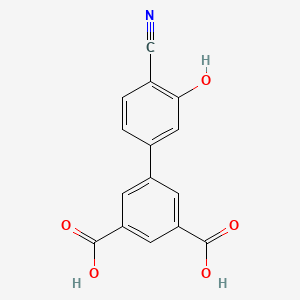
2-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% (2-CN-TFMP) is an important organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, odorless solid with a molecular weight of 268.26 g/mol and a melting point of 100-102 °C. It is also known as 2-cyano-5-(3-trifluoromethoxy)phenol, 5-cyano-3-(trifluoromethoxy)phenol, or 2-cyano-5-(3-trifluoromethoxy)phenol.
Scientific Research Applications
2-CN-TFMP has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a fluorescent probe for the detection of biological molecules. It has also been used as a substrate for the preparation of various pharmaceuticals and as a starting material for the synthesis of other compounds.
Mechanism of Action
2-CN-TFMP is an important organic compound due to its ability to react with a wide range of molecules. It can react with amines, alcohols, thiols, and aldehydes. The reaction mechanism involves the formation of a dienophile, which then reacts with an alkene to form a Diels-Alder adduct. This reaction is useful for the synthesis of a variety of compounds, including heterocycles.
Biochemical and Physiological Effects
2-CN-TFMP has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. It has also been reported to inhibit the growth of certain types of cancer cells and to have potential anti-fungal and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
2-CN-TFMP is a useful compound for laboratory experiments due to its simple synthesis and availability. It is relatively inexpensive and can be easily scaled up for large-scale production. However, it is important to note that the compound is toxic and should be handled with caution.
Future Directions
In the future, 2-CN-TFMP may be used in a variety of applications. For example, it may be used as a fluorescent probe for the detection of biological molecules, as a catalyst for the synthesis of heterocycles, and as a substrate for the preparation of various pharmaceuticals. Additionally, further research may be conducted to explore its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. Finally, it may be investigated for its potential use in the development of new drugs and treatments.
Synthesis Methods
The synthesis of 2-CN-TFMP begins with the reaction of 2-cyano-5-chlorophenol with 3-trifluoromethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces 2-CN-TFMP, which is then purified by recrystallization. The process is simple and efficient, and it can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFVPGKIJAOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684959 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261796-05-7 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)




![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)


![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)
